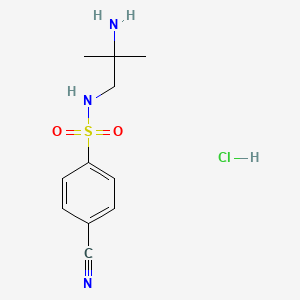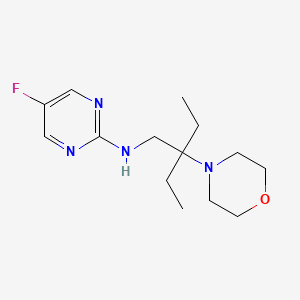![molecular formula C17H16FNO3 B7640241 3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid](/img/structure/B7640241.png)
3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid, also known as FPPBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPPBA is a member of the benzoic acid family and is synthesized through a multi-step process.
作用机制
The mechanism of action of 3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and increasing the expression of pro-apoptotic proteins.
实验室实验的优点和局限性
One advantage of using 3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid in lab experiments is that it has been shown to have low toxicity and few side effects. However, this compound is relatively new and there is still limited research on its efficacy and safety. Additionally, this compound has low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of this compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has anti-inflammatory, anti-tumor, and anti-cancer properties, and has been shown to have neuroprotective effects. While this compound is still relatively new and there is limited research on its efficacy and safety, it shows promise for the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of 3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid involves a multi-step process that starts with the reaction of 2-fluorobenzyl bromide with 2-amino-2-methylpropanoic acid to produce 2-(2-fluorophenyl)propanoic acid. This intermediate is then reacted with formaldehyde and ammonium chloride to produce this compound. The yield of this compound is typically around 50%.
科学研究应用
3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-[[2-(2-fluorophenyl)propanoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-11(14-7-2-3-8-15(14)18)16(20)19-10-12-5-4-6-13(9-12)17(21)22/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLWWTGAADLNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)C(=O)NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)
![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)


![3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B7640199.png)
![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide](/img/structure/B7640207.png)
![3-[Methyl-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]amino]phenol](/img/structure/B7640210.png)
![1-[[(1-Hydroxycyclopentyl)methyl-(pyridin-3-ylmethyl)amino]methyl]cyclopentan-1-ol](/img/structure/B7640239.png)
![3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid](/img/structure/B7640249.png)
